
5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
説明
5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol. It is a marine-derived natural product found in the coral species Leptopsammia pruvoti . This compound is known for its unique structure, which combines an indole moiety with an imidazolidine-2,4-dione ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with hydantoin under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .
化学反応の分析
Types of Reactions
5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Cancer Treatment
Radiosensitization Activity
Recent studies have shown that derivatives of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can act as radiosensitizers. A series of analogs were synthesized and evaluated for their ability to enhance the effects of radiation therapy on cancer cells. Notably, compounds such as 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones demonstrated significant radiosensitization activity against the HT-29 colorectal cancer cell line. Three specific analogs (10a, 10b, and 10c) were identified as the most potent agents in this regard, suggesting their potential role in improving the efficacy of radiotherapy for cancer patients .
Anti-Proliferative Effects
In addition to radiosensitization, these compounds have been tested for their anti-proliferative effects against various cancer cell lines. For instance, substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs exhibited IC50 values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil when tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H460). This indicates their potential as effective anti-cancer agents .
Anti-Parasitic Activity
Trypanocidal Properties
The compound has also been investigated for its anti-parasitic properties, specifically against Trypanosoma cruzi, the causative agent of Chagas disease. Research has indicated that certain imidazolidine derivatives exhibit significant trypanocidal activity. For example, a study highlighted the structural modifications leading to enhanced efficacy against T. cruzi, with specific emphasis on the pharmacological potential of these compounds .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Studies have demonstrated that varying substituents on the indole and imidazolidine rings can significantly influence both anti-cancer and anti-parasitic activities. For instance:
- Electron-withdrawing groups tend to enhance biological activity.
- The spatial arrangement of substituents affects binding affinity to biological targets.
Data Summary Table
Application Area | Compound Derivative | Activity Type | Key Findings |
---|---|---|---|
Cancer Treatment | 5-((N-benzyl-1H-indol-3-yl)methylene) | Radiosensitizer | Potent agents identified (10a, 10b, 10c) |
imidazolidine-2,4-dione | Anti-proliferative | IC50 values lower than 5-fluorouracil | |
Anti-Parasitic Activity | Various imidazolidine derivatives | Trypanocidal | Significant activity against T. cruzi |
作用機序
The mechanism of action of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Hydantoins: Compounds with a similar imidazolidine-2,4-dione ring structure.
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde and indole-3-acetic acid.
Uniqueness
5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is unique due to its combination of the indole and imidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
生物活性
5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione, also referred to by its IUPAC name (Z)-5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|
Staphylococcus aureus | 1.99 | 3.98 |
Micrococcus flavus | 1.99 | 3.98 |
Escherichia coli | 3.69 | 7.38 |
Salmonella typhimurium | 3.69 | 7.38 |
The compound exhibited a minimum inhibitory concentration (MIC) of approximately 1.99 μM against Staphylococcus aureus and Micrococcus flavus, indicating potent antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The efficacy was evaluated through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays.
Table 2: Antifungal Activity Data
Fungal Strain | MIC (μM) | MFC (μM) |
---|---|---|
Candida albicans | 2.31 | 3.67 |
Aspergillus niger | 4.00 | 8.01 |
The most potent antifungal activity was recorded with MIC values as low as 2.31 μM against Candida albicans, suggesting that this compound could be a valuable candidate for antifungal drug development .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by disrupting tubulin assembly, which is crucial for cell division.
Table 3: Cytotoxic Activity Data
Cell Line | GI50 (μM) |
---|---|
HT-29 Colon Cancer Cells | 0.21 |
MCF-7 Breast Cancer Cells | 0.50 |
These results indicate that the compound effectively induces cell cycle arrest in the G2/M phase, a characteristic feature of tubulin inhibitors .
The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:
- Tubulin Assembly Inhibition : The compound binds to tubulin, preventing its polymerization and thereby inhibiting mitosis.
- DNA Binding : It exhibits DNA-binding capabilities, which may contribute to its anticancer effects by interfering with DNA replication and transcription processes .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- A study involving the treatment of human cancer cell lines demonstrated significant apoptosis induction when treated with varying concentrations of the compound.
- Another investigation revealed that co-administration with other chemotherapeutics enhanced its efficacy, suggesting potential for combination therapy in cancer treatment.
特性
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNARRBWGUBEI-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)N3)O)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347257 | |
Record name | (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-33-2 | |
Record name | (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。